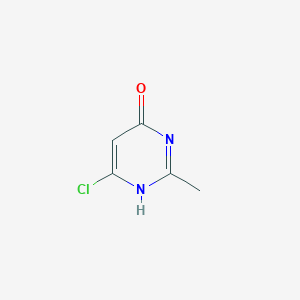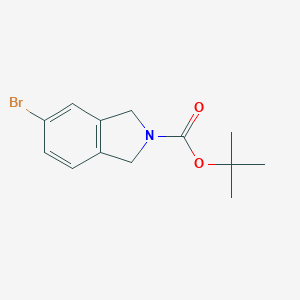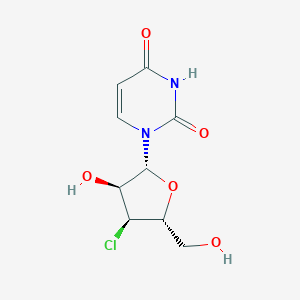
4-Hydroxy-3-(hydroxymethyl)benzaldehyde
Übersicht
Beschreibung
4-Hydroxy-3-(hydroxymethyl)benzaldehyde is a compound that can be derived from benzaldehyde through various synthetic processes. It contains a benzene ring with a hydroxymethyl group and a hydroxyl group, which contribute to its reactivity and potential applications in organic synthesis and biochemistry.
Synthesis Analysis
The synthesis of derivatives of 4-hydroxy-3-(hydroxymethyl)benzaldehyde can be achieved through different methods. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde has been described, which involves photochemical and acid-catalyzed rearrangements . Additionally, a method for the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde has been accomplished, indicating the potential for selective functionalization of similar compounds . Furthermore, the synthesis of α-(hydroxymethyl)benzaldehyde derivatives through a Diels–Alder/retro-Diels–Alder process followed by deprotection steps has been reported .
Molecular Structure Analysis
The molecular structure and geometry of related compounds have been optimized using computational methods such as density functional theory, which provides insights into the electronic structure and potential reactivity of the molecule . X-ray crystallography has also been employed to determine the structure of synthesized compounds, revealing non-planar geometries and intramolecular hydrogen-bonding interactions that stabilize the molecular conformation .
Chemical Reactions Analysis
4-Hydroxy-3-(hydroxymethyl)benzaldehyde and its derivatives can undergo various chemical reactions. For example, the Pd-catalyzed ortho C-H hydroxylation of benzaldehydes has been achieved using a transient directing group, indicating the possibility of direct functionalization at specific positions on the benzene ring . The chemistry of related aldehydes, such as 4-hydroxynonenal and malonaldehyde, has been extensively studied, revealing their reactivity with biomolecules and their role in biological systems as products of lipid peroxidation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-hydroxy-3-(hydroxymethyl)benzaldehyde derivatives are influenced by their functional groups. Spectroscopic techniques such as NMR, UV-VIS, and IR have been used to characterize these compounds, providing information on their electronic transitions, molecular vibrations, and chemical environments . The solubility, reactivity, and stability of these compounds can vary depending on their substitution patterns and the presence of protective groups .
Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Schiff Bases
- Summary of the Application: Schiff bases of 4-hydroxy-3-methoxybenzaldehyde (vanillin) are prepared using various aromatic amines and base catalyst in the presence of aqueous media . These Schiff bases have a variety of uses such as dyes, catalysts, intermediates in organic synthesis, and polymer stabilizers .
- Methods of Application: High performance liquid chromatography (HPLC) and ultraviolet (UV) spectrophotometry methods were developed for qualitative study of the synthesized 4-hydroxy-3-methoxybenzaldehyde Schiff bases . HPLC was carried out by reversed phase on a C18 column with a mobile phase composed of acetonitrile and 0.5% triethyl amine .
- Results or Outcomes: Both the HPLC and UV methods showed good reproducibility and precision and were successfully applied to study 4-hydroxy-3-methoxybenzaldehyde derivatives . The standard deviations of relative peak area and retention times for 4-hydroxy-3-methoxybenzaldehyde derivatives were within 2% indicating the suitability of the system .
Application 2: Impurity of Albuterol
- Summary of the Application: 4-Hydroxy-3-(hydroxymethyl)benzaldehyde is an impurity of Albuterol , which is a β2-adrenoceptor agonist, a bronchodilator, and a tocolytic .
- Methods of Application: The compound is identified and quantified in Albuterol using various analytical techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) .
- Results or Outcomes: The presence of this impurity can affect the efficacy and safety of Albuterol. Therefore, its identification and quantification are crucial for the quality control of Albuterol .
Application 3: Preparation of Cinnamyl Alcohol-like Compounds
- Summary of the Application: 4-Hydroxy-3-(hydroxymethyl)benzaldehyde is used in the preparation of Cinnamyl alcohol-like compounds . These compounds can be used for the treatment of free radical generated related diseases including auto-immunodeficiency diseases .
- Methods of Application: The compound is reacted with appropriate reagents under controlled conditions to yield Cinnamyl alcohol-like compounds .
- Results or Outcomes: The synthesized Cinnamyl alcohol-like compounds have shown potential in the treatment of free radical generated related diseases .
Application 4: Synthesis of Antiviral Compounds
- Summary of the Application: 4-Hydroxy-3-(hydroxymethyl)benzaldehyde is used in the synthesis of compounds that may possess antiviral activities against HIV .
- Methods of Application: The compound is reacted with appropriate reagents under controlled conditions to yield the antiviral compounds .
- Results or Outcomes: The synthesized compounds have shown potential in the treatment of HIV .
Application 5: Synthesis of Free Radical Scavengers
- Summary of the Application: 4-Hydroxy-3-(hydroxymethyl)benzaldehyde is used in the preparation of compounds that can be used for the treatment of free radical generated related diseases including auto-immunodeficiency diseases .
- Methods of Application: The compound is reacted with appropriate reagents under controlled conditions to yield the free radical scavengers .
- Results or Outcomes: The synthesized compounds have shown potential in the treatment of free radical generated related diseases .
Eigenschaften
IUPAC Name |
4-hydroxy-3-(hydroxymethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-4-6-1-2-8(11)7(3-6)5-10/h1-4,10-11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXZNYRQOPBUTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202371 | |
| Record name | 4-Hydroxy-3-(hydroxymethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-(hydroxymethyl)benzaldehyde | |
CAS RN |
54030-32-9 | |
| Record name | 4-Hydroxy-3-(hydroxymethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54030-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-3-(hydroxymethyl)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054030329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3-(hydroxymethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3-(hydroxymethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXY-3-(HYDROXYMETHYL)BENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS48HCI63J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



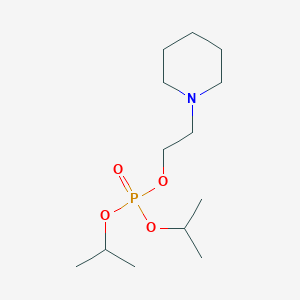
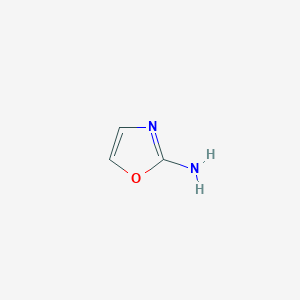

![Acetamide, N-[4-(1-oxopropyl)phenyl]-](/img/structure/B105148.png)

